molecular formula C7H15BrN2O2 B14329071 [[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide

[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide

Cat. No.: B14329071
M. Wt: 239.11 g/mol
InChI Key: QSSMVAHAASGPEP-UHFFFAOYSA-N
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Description

[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide: is a chemical compound with a unique structure that includes a methoxy group, an oxopropenyl group, and a trimethylazanium group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide typically involves the reaction of a methoxy-substituted propenyl compound with a trimethylazanium precursor. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides and nucleophiles under acidic or basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, [[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide is used as a reagent in various organic synthesis reactions. It can serve as a building block for more complex molecules.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with specific biological targets.

Medicine: In medicine, the compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile candidate for creating new pharmaceuticals.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. This binding can result in the modulation of enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

  • **[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;chloride
  • **[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;iodide

Uniqueness: Compared to its analogs, [[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide may exhibit different reactivity and stability due to the presence of the bromide ion. This can influence its behavior in chemical reactions and its interactions with biological targets, making it a unique compound with distinct properties.

Properties

Molecular Formula

C7H15BrN2O2

Molecular Weight

239.11 g/mol

IUPAC Name

[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide

InChI

InChI=1S/C7H14N2O2.BrH/c1-9(2,3)8-6-5-7(10)11-4;/h5-6H,1-4H3;1H

InChI Key

QSSMVAHAASGPEP-UHFFFAOYSA-N

Isomeric SMILES

C[N+](C)(C)N/C=C/C(=O)OC.[Br-]

Canonical SMILES

C[N+](C)(C)NC=CC(=O)OC.[Br-]

Origin of Product

United States

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